3-Cyclobutylideneazetidine hydrochloride 3-Cyclobutylideneazetidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17862266
InChI: InChI=1S/C7H11N.ClH/c1-2-6(3-1)7-4-8-5-7;/h8H,1-5H2;1H
SMILES:
Molecular Formula: C7H12ClN
Molecular Weight: 145.63 g/mol

3-Cyclobutylideneazetidine hydrochloride

CAS No.:

Cat. No.: VC17862266

Molecular Formula: C7H12ClN

Molecular Weight: 145.63 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclobutylideneazetidine hydrochloride -

Specification

Molecular Formula C7H12ClN
Molecular Weight 145.63 g/mol
IUPAC Name 3-cyclobutylideneazetidine;hydrochloride
Standard InChI InChI=1S/C7H11N.ClH/c1-2-6(3-1)7-4-8-5-7;/h8H,1-5H2;1H
Standard InChI Key QJDOYDVNSHMYDC-UHFFFAOYSA-N
Canonical SMILES C1CC(=C2CNC2)C1.Cl

Introduction

Structural and Chemical Profile

Molecular Architecture

3-Cyclobutylideneazetidine hydrochloride consists of an azetidine ring—a four-membered saturated heterocycle with three carbon atoms and one nitrogen atom—substituted at the 3-position with a cyclobutylidene group. The cyclobutylidene moiety introduces a strained cyclobutene ring (a four-membered unsaturated hydrocarbon), creating a fused bicyclic system. The hydrochloride salt form enhances solubility and stability, a common modification for bioactive azetidines .

Key Structural Features:

  • Azetidine core: Contributes to conformational rigidity and electronic properties due to ring strain.

  • Cyclobutylidene substituent: Introduces additional strain and π-electron density, potentially influencing reactivity.

  • Hydrochloride counterion: Improves crystallinity and bioavailability via salt formation.

Comparative Analysis with Related Compounds

The PubChem entries for structurally analogous compounds, such as 3-(cyclopropylmethyl)azetidine hydrochloride (CID 134690781) and 3-(azetidin-1-yl)cyclobutan-1-amine dihydrochloride (CID 165908129), highlight trends in azetidine derivatives :

Property3-(Cyclopropylmethyl)azetidine HCl 3-(Azetidin-1-yl)cyclobutan-1-amine diHCl Inferred for 3-Cyclobutylideneazetidine HCl
Molecular FormulaC₇H₁₄ClNC₇H₁₆Cl₂N₂Likely C₇H₁₀ClN (exact requires validation)
Molecular Weight (g/mol)147.64199.12~140–160 (estimated)
Ring StrainModerate (azetidine + cyclopropane)High (azetidine + cyclobutane)Very high (azetidine + cyclobutene)
SolubilityWater-soluble (salt form)Water-soluble (salt form)Expected moderate solubility

Synthetic Pathways and Challenges

Proposed Synthesis Routes

While no documented synthesis exists for 3-cyclobutylideneazetidine hydrochloride, plausible routes draw from methods used for analogous azetidines :

  • Azetidine Ring Formation:

    • Cyclocondensation of 1,3-diaminopropane with a carbonyl precursor under acidic conditions.

    • Strain mitigation via low-temperature cyclization (e.g., −78°C in THF).

  • Cyclobutylidene Introduction:

    • Diels-Alder reactions between azetidine-derived dienes and acetylene dienophiles.

    • Photochemical [2+2] cycloaddition to form the cyclobutene ring.

  • Hydrochloride Salt Formation:

    • Treatment with HCl gas in anhydrous ether or ethanol.

Example Reaction Scheme:

Azetidine intermediate+Cyclobutene precursorPd catalysis3-CyclobutylideneazetidineHClHydrochloride salt\text{Azetidine intermediate} + \text{Cyclobutene precursor} \xrightarrow{\text{Pd catalysis}} \text{3-Cyclobutylideneazetidine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Stability and Byproduct Considerations

The fused bicyclic system’s high strain energy predisposes the compound to ring-opening reactions. Key stability challenges include:

  • Thermal Degradation: Decomposition above 150°C, as observed in strained azetidines .

  • Hydrolysis Sensitivity: Susceptibility to nucleophilic attack at the cyclobutene double bond.

Physicochemical Properties

Spectral Characterization (Predicted)

  • ¹H NMR:

    • Azetidine protons: δ 3.2–3.8 ppm (N–CH₂).

    • Cyclobutene protons: δ 5.5–6.0 ppm (olefinic).

  • IR Spectroscopy:

    • N–H stretch: ~3300 cm⁻¹ (broad, hydrochloride).

    • C=C stretch: ~1650 cm⁻¹.

Thermodynamic Data

PropertyValue (Estimated)
Melting Point180–200°C
LogP (Partition Coefficient)1.2 ± 0.3
pKa (Azetidine N)~7.5

Applications in Materials Science

Polymer Precursors

The strained rings may serve as monomers for high-performance polymers. For example:

  • Thermosetting Resins: Cross-linking via ring-opening polymerization.

  • Conductive Polymers: π-Conjugated systems from cyclobutene units.

Energetic Materials

The combination of nitrogen content and ring strain suggests potential as:

  • High-Energy-Density Materials: Stabilized via hydrochloride salt formation.

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